Methyl 3-amino-4-formylbenzoate

概要

説明

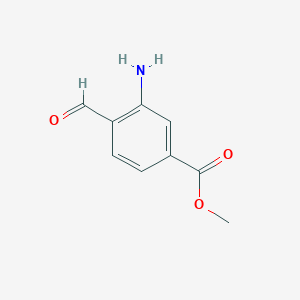

Methyl 3-amino-4-formylbenzoate is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of an amino group (-NH₂) and a formyl group (-CHO) attached to a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid derivatives with appropriate reagents. For instance, the synthesis can be achieved by reacting benzoic acid, 3-amino-4-(dimethoxymethyl)-, methyl ester with specific reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using high-purity reagents and catalysts. The process typically includes steps such as esterification, amidation, and purification to ensure the final product meets the required standards .

化学反応の分析

Types of Reactions: Methyl 3-amino-4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or acylating agents under controlled temperatures.

Major Products:

Oxidation: 3-amino-4-carboxybenzoate.

Reduction: 3-amino-4-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the reagents used.

科学的研究の応用

Methyl 3-amino-4-formylbenzoate is widely used in scientific research due to its versatile properties. Some key applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme interactions and protein modifications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of methyl 3-amino-4-formylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Methyl 4-amino-3-formylbenzoate: Similar structure but with different positional isomers.

Methyl 3-formylbenzoate: Lacks the amino group, affecting its reactivity and applications.

Methyl 4-formylbenzoate: Different positional isomer with distinct chemical properties.

Uniqueness: Methyl 3-amino-4-formylbenzoate is unique due to the presence of both an amino and a formyl group on the benzoate ester. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

生物活性

Methyl 3-amino-4-formylbenzoate, with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features both an amino group and a formyl group attached to a benzoate ester, which contributes to its unique reactivity and biological interactions. The amino group can engage in hydrogen bonding, while the formyl group is capable of participating in nucleophilic addition reactions, influencing enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes involved in various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which play crucial roles in cellular detoxification and antioxidant defense .

- Nucleophilic Reactions : The formyl group can undergo nucleophilic addition, facilitating reactions that may lead to the formation of biologically active derivatives.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this base structure have demonstrated significant inhibitory activity against receptor tyrosine kinases, which are critical targets in cancer therapy .

- Antioxidant Properties : The compound's ability to inhibit GR and GST suggests a role in enhancing cellular antioxidant defenses, potentially mitigating oxidative stress-related damage .

- Antimicrobial Effects : Preliminary studies suggest that similar benzoate derivatives possess antimicrobial properties, although specific data on this compound is limited .

Case Study 1: Inhibition of Glutathione Enzymes

A study evaluated the inhibitory effects of various benzoate derivatives on GR and GST. This compound was included in a broader investigation into structure-activity relationships (SAR) among related compounds. The findings indicated that certain structural modifications could enhance inhibitory potency against these enzymes, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Study 2: Anticancer Activity

In another study focusing on novel derivatives derived from this compound, researchers assessed their cytotoxicity against multiple cancer cell lines. Compounds demonstrated up to 92% inhibition against specific receptor tyrosine kinases at low concentrations, indicating strong potential for development as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-amino-3-formylbenzoate | Amino group at position 4 | Stronger inhibition of GR and GST |

| Methyl 3-formylbenzoate | Lacks amino group | Limited reactivity compared to methyl 3-amino |

| Methyl 4-formylbenzoate | Different positional isomer | Distinct chemical properties |

This table illustrates how variations in structure can significantly impact biological activity, emphasizing the importance of functional groups in drug design.

特性

IUPAC Name |

methyl 3-amino-4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFULTVJWWNIPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。